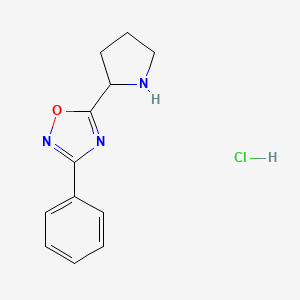

3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride

Description

3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a pyrrolidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The stereochemistry at the pyrrolidine ring (S-configuration in analogs like ) likely influences its biological interactions .

Properties

IUPAC Name |

3-phenyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O.ClH/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;/h1-3,5-6,10,13H,4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLZSWCTBHMPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a nitrile oxide intermediate, followed by cyclization to form the oxadiazole ring. The pyrrolidin-2-yl group is then introduced via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-2-yl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The phenyl group and the pyrrolidin-2-yl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of the target compound with its analogs:

Key Observations:

- Phenyl vs. Alkyl Substituents : The phenyl group at position 3 (target compound) contributes to aromatic interactions in biological systems, whereas alkyl substituents (e.g., isopropyl in ) improve solubility but reduce target affinity .

- Pyrrolidine Modifications : The (S)-pyrrolidin-2-yl group in the target compound provides a chiral center critical for enantioselective binding. Analogs with pyrrolidin-3-yl () or trifluoromethyl-pyrrolidine () alter steric and electronic profiles, impacting pharmacokinetics .

Biological Activity

The compound 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole hydrochloride is part of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its oxadiazole ring structure, which contributes to its biological activity. The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 853104-20-8 |

Synthesis

The synthesis of this compound typically involves the reaction of hydrazides with carboxylic acid derivatives under dehydrating conditions to form the oxadiazole ring. Subsequent steps introduce the phenyl and pyrrolidine substituents through electrophilic aromatic substitution reactions and nucleophilic additions.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited potent cytotoxic effects compared to standard treatments like cisplatin. Specifically, compounds with specific substitutions on the phenyl ring showed enhanced activity:

| Compound | IC (µM) | Remarks |

|---|---|---|

| 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole | 15 | Significant cytotoxicity observed |

| Cisplatin | 10 | Standard chemotherapeutic agent |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against various pathogens. Notably, compounds derived from this scaffold have shown efficacy against multidrug-resistant strains of Staphylococcus aureus:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Observed |

|---|---|---|

| Methicillin-resistant S. aureus | 32 | Effective against resistant strains |

This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety can engage with various enzymes and receptors involved in critical cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases (CAs), which are implicated in cancer progression.

- Receptor Modulation : It has been suggested that this compound could act as an agonist for G-protein bile acid receptor 1 (GPBAR1), influencing metabolic and inflammatory responses.

Case Studies

Several case studies highlight the therapeutic potential of oxadiazole derivatives:

- Study on Lung Cancer : A recent investigation into the anticancer effects of oxadiazoles demonstrated that compounds similar to 3-Phenyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole significantly reduced tumor cell viability in vitro.

- Antimicrobial Efficacy : Another study reported that derivatives displayed potent activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.

Q & A

Q. What are the common synthetic routes for 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride?

The synthesis typically involves cyclocondensation of amidoxime intermediates with carboxylic acid derivatives using coupling agents like EDC·HCl. For example, hydroxylamine hydrochloride can react with nitriles to form amidoximes, which are then coupled with activated carboxylic acids to construct the 1,2,4-oxadiazole ring . Microwave-assisted synthesis may improve yield and reaction kinetics compared to traditional thermal methods . The pyrrolidine moiety is often introduced via post-functionalization or during ring closure .

Q. How is the hydrochloride salt form advantageous in preclinical studies?

The hydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays and pharmacokinetic profiling. This modification also facilitates salt metathesis for downstream derivatization . Characterization via ¹H-NMR, LC-MS, and elemental analysis is essential to confirm purity and structure .

Q. What biological activities are associated with the 1,2,4-oxadiazole scaffold in this compound?

The 1,2,4-oxadiazole core exhibits antibacterial properties, particularly against resistant strains like Mycobacterium tuberculosis, through inhibition of aminoacyl-tRNA synthetases (e.g., MetRS, LeuRS) . Substituted derivatives also show apoptosis-inducing activity in cancer cells, linked to G1 phase arrest and caspase activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

SAR analysis reveals that electron-withdrawing groups on the phenyl ring enhance antibacterial activity, while pyrrolidine substitutions improve metabolic stability. For example, replacing the 3-phenyl group with a pyridyl moiety (e.g., 5-chloropyridin-2-yl) increases potency against cancer cell lines . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like TIP47, an IGF II receptor binding protein .

Q. What strategies address contradictory data in biological activity across studies?

Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (e.g., buffer pH, cofactors) or structural variations in the oxadiazole substituents. For instance, only derivatives with a 5-(3-chlorothiophen-2-yl) group show consistent activity against M. tuberculosis MetRS . Cross-validation using orthogonal assays (e.g., aminoacylation inhibition vs. bacterial growth) is recommended .

Q. How can pharmacokinetic properties be improved without compromising activity?

Strategies include:

- Lipophilicity modulation : Introducing polar groups (e.g., -OH, -NH₂) to reduce logP while maintaining target engagement .

- Prodrug design : Masking the pyrrolidine amine with acyloxyalkyl groups to enhance oral bioavailability .

- Cytotoxicity mitigation : Substituent screening (e.g., 5-trifluoromethyl) to lower off-target effects, as seen in HEK293 and HepG2 cell viability assays .

Q. What computational methods are used to predict target interactions?

Semi-flexible docking (e.g., Glide, GOLD) identifies key interactions between the oxadiazole ring and enzyme active sites. Molecular dynamics simulations (e.g., AMBER) assess binding stability, while ADME prediction tools (e.g., SwissADME) evaluate drug-likeness .

Methodological Considerations

Q. How should researchers handle structural analogs with conflicting activity profiles?

- Comparative crystallography : Resolve binding modes of active vs. inactive analogs using X-ray structures of target enzymes .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy to prioritize synthetic targets .

Q. What analytical techniques resolve purity challenges in hydrochloride salt synthesis?

- HPLC-MS : Detects residual solvents (e.g., methanol, acetonitrile) and byproducts .

- DSC/TGA : Monitors salt stability under thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.